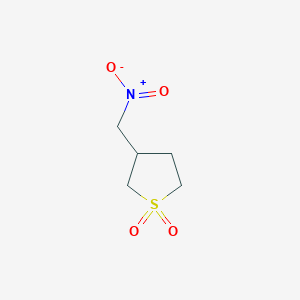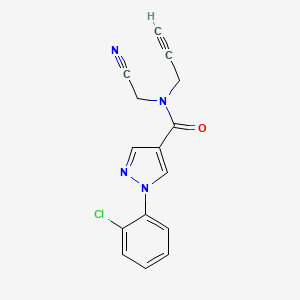![molecular formula C16H16N4O2S2 B2587200 N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide CAS No. 728030-27-1](/img/structure/B2587200.png)
N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide” is a unique chemical compound with the empirical formula C16H16N4O2S2 and a molecular weight of 360.45 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes the compound , has been a subject of interest for chemists, biologists, technologists, and other specialists . Various synthetic methods have been reported, including from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazole ring, a phenyl group, and a benzenesulfonamide group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The compound’s structure has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and complex . The 1,2,4-triazole ring can participate in various reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
“N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide” is a solid substance . Its empirical formula is C16H16N4O2S2 and it has a molecular weight of 360.45 .Applications De Recherche Scientifique
Antibacterial Activities:
1,2,4-triazole derivatives have demonstrated promising antibacterial properties against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis . Researchers have investigated these compounds as potential agents for combating bacterial infections.
Antifungal Activities:
The same 1,2,4-triazole scaffold exhibits antifungal effects. It has been evaluated against fungal pathogens, making it a candidate for antifungal drug development . These compounds could play a vital role in treating fungal infections.
Anticancer and Antitumor Properties:
Studies have explored the potential of 1,2,4-triazoles as anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them intriguing candidates for cancer therapy . Researchers continue to investigate their mechanisms of action and efficacy.
Anti-inflammatory Effects:
Inflammation is a common factor in various diseases. Some 1,2,4-triazole derivatives exhibit anti-inflammatory properties, which could be valuable in managing inflammatory conditions . These compounds may modulate inflammatory pathways and reduce tissue damage.
Antiviral Activities:
Viruses pose significant health challenges, and 1,2,4-triazoles have been studied for their antiviral potential. They may interfere with viral replication or entry, making them attractive candidates for antiviral drug development . Further research is needed to validate their efficacy against specific viruses.
Industrial Applications:
Beyond biological activities, 1,2,4-triazoles find use in industrial processes. They serve as building blocks for synthesizing dyes, pesticides, and other chemicals . Additionally, their antioxidant properties make them relevant in materials science and industrial applications .
Propriétés
IUPAC Name |
N-methyl-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-19(24(21,22)14-10-6-3-7-11-14)12-15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDFHHGVSKODGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC(=S)N1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2587118.png)
![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)
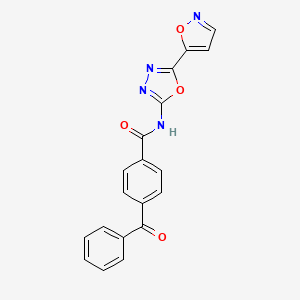
![N-(3-chlorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2587122.png)
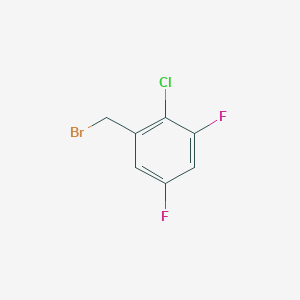

![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)
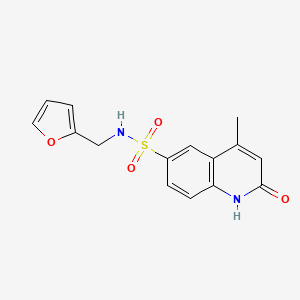
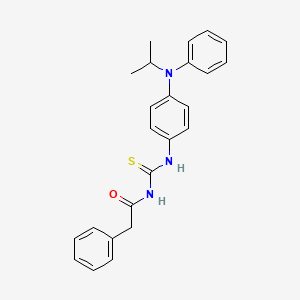

![N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2587134.png)

